Regioisomeric Identity Confirmation
Several commercially listed close analogs differ in the position of the pyridine nitrogen attachment. The target compound carries the pyridin-2-yl substituent (CAS 1396571-07-5), whereas the frequently co-listed 2-(5-(4-chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is the 3-pyridyl regioisomer (distinct IUPAC name and InChI key) . The absence of the furan spacer and the different pyridyl connectivity in simpler phenyl-oxadiazole-pyridine analogs (e.g., 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, CAS 1073341-55-5) further distinguishes the target structure .
| Evidence Dimension | Chemical identity (regioisomerism) |
|---|---|
| Target Compound Data | CAS 1396571-07-5; InChI Key CXONAOYYODBUAV-UHFFFAOYSA-N; pyridin-2-yl connectivity |
| Comparator Or Baseline | 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (pyridin-3-yl regioisomer); 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (lacks furan spacer, CAS 1073341-55-5) |
| Quantified Difference | Different CAS numbers, InChI keys, and nitrogen position; furan spacer present vs absent |
| Conditions | Structural identity established by IUPAC naming, CAS registry assignment, and InChI fingerprint |
Why This Matters
Incorrect regioisomer procurement leads to invalid structure–activity relationship (SAR) interpretation, failed biological assays, and non‑reproducible research; confirming the exact regioisomer is the first quality gate in compound acquisition.
